N-benzyl-N,N-diethyl-2-(ethylsulfonyl)-1-ethanaminium iodide
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Overview
Description
N-benzyl-N,N-diethyl-2-(ethylsulfonyl)-1-ethanaminium iodide is a quaternary ammonium compound with a molecular formula of C15H26INO2S. This compound is known for its unique chemical structure, which includes a benzyl group, diethyl groups, and an ethylsulfonyl group attached to an ethanaminium core. It is commonly used in various scientific research applications due to its distinctive properties.
Scientific Research Applications
N-benzyl-N,N-diethyl-2-(ethylsulfonyl)-1-ethanaminium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,N-diethyl-2-(ethylsulfonyl)-1-ethanaminium iodide typically involves the quaternization of N-benzyl-N,N-diethyl-2-(ethylsulfonyl)ethanamine with an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,N-diethyl-2-(ethylsulfonyl)-1-ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Corresponding halide salts.
Mechanism of Action
The mechanism of action of N-benzyl-N,N-diethyl-2-(ethylsulfonyl)-1-ethanaminium iodide involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N,N-diethyl-2-(ethylsulfonyl)ethanaminium
- N-benzyl-N,N-diethyl-2-phenoxyethanaminium
- N-benzyl-N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanaminium
Uniqueness
N-benzyl-N,N-diethyl-2-(ethylsulfonyl)-1-ethanaminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group enhances its solubility and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
benzyl-diethyl-(2-ethylsulfonylethyl)azanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26NO2S.HI/c1-4-16(5-2,12-13-19(17,18)6-3)14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJVFKZPBJUAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCS(=O)(=O)CC)CC1=CC=CC=C1.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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